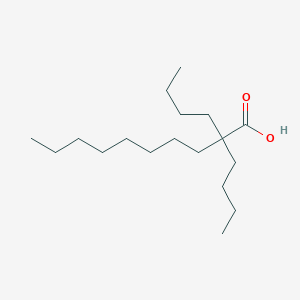

2,2-Dibutyldecanoic acid

CAS No.: 67358-58-1

Cat. No.: VC19370662

Molecular Formula: C18H36O2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67358-58-1 |

|---|---|

| Molecular Formula | C18H36O2 |

| Molecular Weight | 284.5 g/mol |

| IUPAC Name | 2,2-dibutyldecanoic acid |

| Standard InChI | InChI=1S/C18H36O2/c1-4-7-10-11-12-13-16-18(17(19)20,14-8-5-2)15-9-6-3/h4-16H2,1-3H3,(H,19,20) |

| Standard InChI Key | JUQQBXJTNZRORL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(CCCC)(CCCC)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,2-Dimethylbutyric acid (C₆H₁₂O₂) is a methyl-branched fatty acid with a molecular weight of 116.16 g/mol and the IUPAC name 2,2-dimethylbutanoic acid. Its structure features a quaternary α-carbon adjacent to the carboxylic acid group, conferring steric hindrance that influences both reactivity and metabolic pathways . The compound exists as a clear, colorless to pale yellow liquid under standard conditions, with a density of 0.928 g/cm³ and a boiling point of 94–96°C at 5 mmHg .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | -14°C | |

| Refractive Index | 1.4154 | |

| Flash Point | 80°C | |

| Purity (Commercial) | ≥96% |

Pharmacological Applications and Mechanisms

Comparative Efficacy in Preclinical Models

In phenotypic assays, 2,2-dimethylbutyric acid outperforms linear-chain analogs (e.g., 2-propylpentanoic acid) by achieving a 62% reduction in P-CoA at 10 μM . Its methyl ester prodrug variant (methyl 2,2-dimethylbutanoate) shows enhanced bioavailability, rapidly hydrolyzing to the active acid form in hepatocytes .

| Sector | Use Case | Key Benefit |

|---|---|---|

| Pharmaceuticals | Prodrug for nitrogen scavengers | Metabolic stability |

| Coatings/Adhesives | Co-solvent in epoxy formulations | Low volatility, high solvency |

| Chemical Research | Reference standard for kinetic studies | Reproducible reaction metrics |

Metabolic and Toxicological Profiles

Absorption and Distribution

In vivo studies indicate rapid gastrointestinal absorption, with peak plasma concentrations occurring within 1–2 hours. The compound’s logP value of 1.2 facilitates blood-brain barrier penetration, though clinical neuotoxicity studies remain ongoing .

Excretion Pathways

Over 90% of ingested 2,2-dimethylbutyric acid undergoes renal excretion as unconjugated acid, while <5% conjugates with glucuronic acid. No cytochrome P450-mediated metabolism has been observed, reducing drug-drug interaction risks .

Emerging Research Directions

Gene Regulation Effects

Preliminary data suggest that 2,2-dimethylbutyric acid modulates histone deacetylase (HDAC) activity in hepatic cells, potentially upregulating urea cycle enzymes like carbamoyl phosphate synthetase I . This epigenetic mechanism could broaden its application to hyperammonemia management.

Biodegradation and Environmental Impact

While the compound resists microbial degradation in aerobic conditions, anaerobic sludge studies show 78% mineralization over 28 days via reductive dealkylation pathways . Environmental monitoring guidelines recommend wastewater treatment thresholds of <50 ppb to prevent aquatic toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume